molecular formula C23H20N4O B11057307 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B11057307
M. Wt: 368.4 g/mol
InChI Key: FFGMLWWNEHCOAG-UHFFFAOYSA-N
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Description

7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that integrates multiple nitrogen-containing rings, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves a multi-step process. One efficient method includes a [3 + 2] dipolar cycloaddition followed by regioselective ring expansion . This metal-free methodology allows for the rapid access to functionalized pyrazolo[1,5-c]quinazolinones. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs) . By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include modulation of signal transduction and interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one apart is its specific arrangement of rings and functional groups, which confer unique binding properties and biological activities. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further drug development.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one

InChI

InChI=1S/C23H20N4O/c1-14-12-20-17-8-2-3-10-19(17)24-23(27(20)25-14)18-13-21(28)26-11-5-7-15-6-4-9-16(18)22(15)26/h2-4,6,8-10,12-13,23-24H,5,7,11H2,1H3

InChI Key

FFGMLWWNEHCOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=O)N5CCCC6=C5C4=CC=C6

Origin of Product

United States

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